8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is a complex organic compound characterized by its unique bicyclic structure. The compound consists of a bicyclo[5.3.1]undeca framework with methoxy and pentaene functionalities. This structure imparts distinct chemical properties and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene typically involves multiple steps, starting from simpler organic precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent functionalization steps introduce the methoxy group and the pentaene moiety. Reaction conditions often include controlled temperatures, solvents like dichloromethane or toluene, and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert double bonds to single bonds, altering the pentaene structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or the pentaene moiety, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, amines, thiols.
Wissenschaftliche Forschungsanwendungen
8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: Lacks the methoxy group, resulting in different reactivity and properties.
8-Hydroxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: Hydroxy group instead of methoxy, affecting hydrogen bonding and solubility.
8-Methylbicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: Methyl group instead of methoxy, influencing steric effects and reactivity.
Uniqueness: 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is unique due to its methoxy functionality, which imparts specific electronic and steric properties. This uniqueness makes it valuable in designing new compounds with tailored properties for various applications.
Eigenschaften
CAS-Nummer |
61358-09-6 |
---|---|
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
8-methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C12H12O/c1-13-12-8-7-10-5-3-2-4-6-11(12)9-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
TVUKXKWHLNOHCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CC(=CC=CC=C2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.